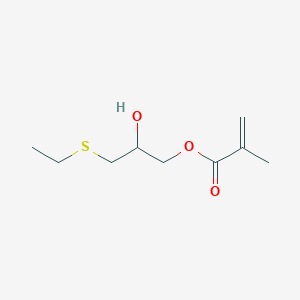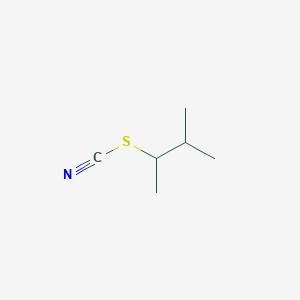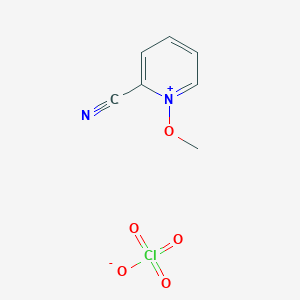
Pyridinium, 2-cyano-1-methoxy-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-cyano-1-methoxy-, perchlorate is a pyridinium salt with a cyano group at the 2-position and a methoxy group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-cyano-1-methoxy-, perchlorate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-cyano-1-methoxypyridine with perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 2-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the pyridinium salt into its corresponding reduced forms.
Substitution: The cyano and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-cyano-1-methoxy-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Pyridinium salts are used in various industrial processes, including as catalysts and intermediates in the production of fine chemicals
Wirkmechanismus
The mechanism of action of pyridinium, 2-cyano-1-methoxy-, perchlorate involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium chloride: A common pyridinium salt used in various chemical reactions.
Pyridinium bromide: Another pyridinium salt with similar properties but different reactivity due to the presence of bromide.
Pyridinium iodide: Known for its use in organic synthesis and as a reagent in various chemical processes.
Uniqueness
Pyridinium, 2-cyano-1-methoxy-, perchlorate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
54212-22-5 |
|---|---|
Molekularformel |
C7H7ClN2O5 |
Molekulargewicht |
234.59 g/mol |
IUPAC-Name |
1-methoxypyridin-1-ium-2-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-5-3-2-4-7(9)6-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PVNDGZDABMHESF-UHFFFAOYSA-M |
Kanonische SMILES |
CO[N+]1=CC=CC=C1C#N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
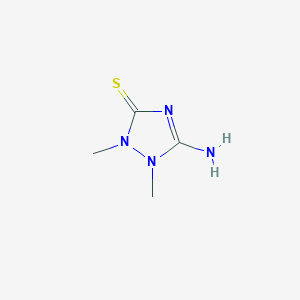
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
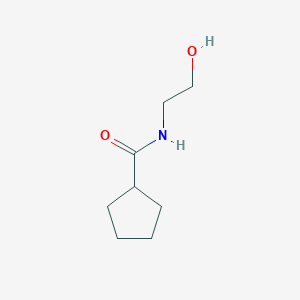
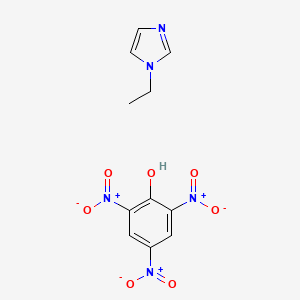

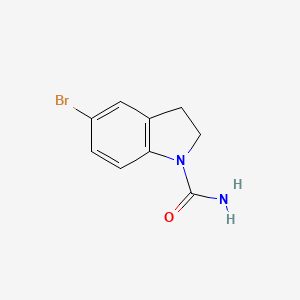
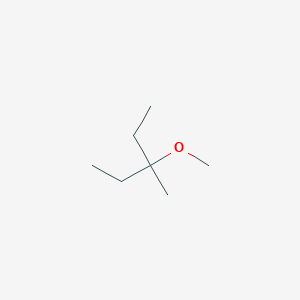
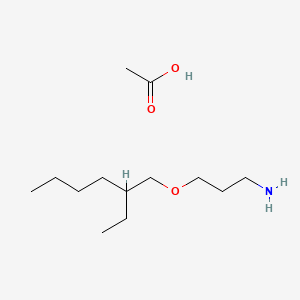

![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

